

electrodeposition chromium coatings from Cr(III) fluoride electrolytes

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Compound Focus: Chromium(III) fluoride hydrate

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Electrodeposition from Molten Salt Cr(III) Fluoride Electrolytes

Electrolyte Preparation (Molten Salt System)

- **Electrolyte Composition:** The process uses the eutectic mixture **LiF–NaF–KF (46.5:11.5:42 mol%)**, known as FLiNaK [1]. The Cr^{3+} solute is introduced by adding **CrF_3 (99.99% purity)** [1].
- **Salt Dehydration:** Prior to use, the FLiNaK salt must be dehydrated to remove moisture. This is achieved by heating the salt under vacuum from ambient temperature up to its melting point for **72 hours** [1].
- **Crucible Material:** A **vitreous carbon crucible** is recommended for containing the molten salt [1].

Electrodeposition Protocol (Molten Salt System)

- **Operating Temperature:** Maintain the electrolyte at **600°C** [1].
- **Electrode System:**
 - **Working Electrode:** **Tungsten electrode** for electrolysis from CrF_3 [1].
 - **Counter/Reference Electrodes:** The specific counter and reference electrodes are not detailed in the search results, but typical setups for molten salt electrochemistry use a quasi-reference electrode (e.g., a silver wire) and a graphite counter electrode.

- **Electrodeposition Mode:** Potentiostatic electrolysis (constant potential) [1].
- **Process Duration:** A typical electrolysis run to effectively remove Cr^{3+} from the melt lasts for **21.5 hours** [1].

Analysis and Characterization (Molten Salt System)

- **Cr^{3+} Concentration Monitoring:** The concentration of Cr^{3+} in the melt before and after electrolysis can be confirmed by **Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)** and **Cyclic Voltammetry (CV)** [1].
- **Coating Characterization:** The deposited chromium metal layer can be analyzed using **Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)** and **X-ray Diffraction (XRD)**. A typical deposit is a thin layer of chromium with a thickness of approximately **20 μm** [1].

Electrodeposition from Aqueous Cr(III) Electrolytes

Electrolyte Preparation (Aqueous Fe-Cr-Ni System)

This protocol is for depositing Fe-Cr-Ni alloy coatings from an aqueous Cr(III) electrolyte [2].

Table 1: Aqueous Fe-Cr-Ni Electrolyte Composition [2]

Component	Chemical Formula	Concentration
Chromium(III) chloride	CrCl_3	Information missing
Iron(II) sulfate	FeSO_4	Information missing
Nickel(II) sulfate	NiSO_4	Information missing
Glycine	$\text{C}_2\text{H}_5\text{NO}_2$	Information missing
Boric Acid	H_3BO_3	Information missing
Sodium Chloride	NaCl	Information missing

Component	Chemical Formula	Concentration
pH	Adjusted with HCl	1.1

- **Preparation Method:** The electrolyte is prepared in a **two-step process** [2]:
 - Dissolve glycine with chromium(III) chloride in deionized water. Heat to **80°C** and maintain with continuous stirring for **30 minutes**. Cool to room temperature overnight.
 - Dissolve all other components in deionized water at room temperature.
 - Combine the two solutions and homogenize for another **30 minutes** with continuous stirring before use.

Electrodeposition Protocol (Aqueous System)

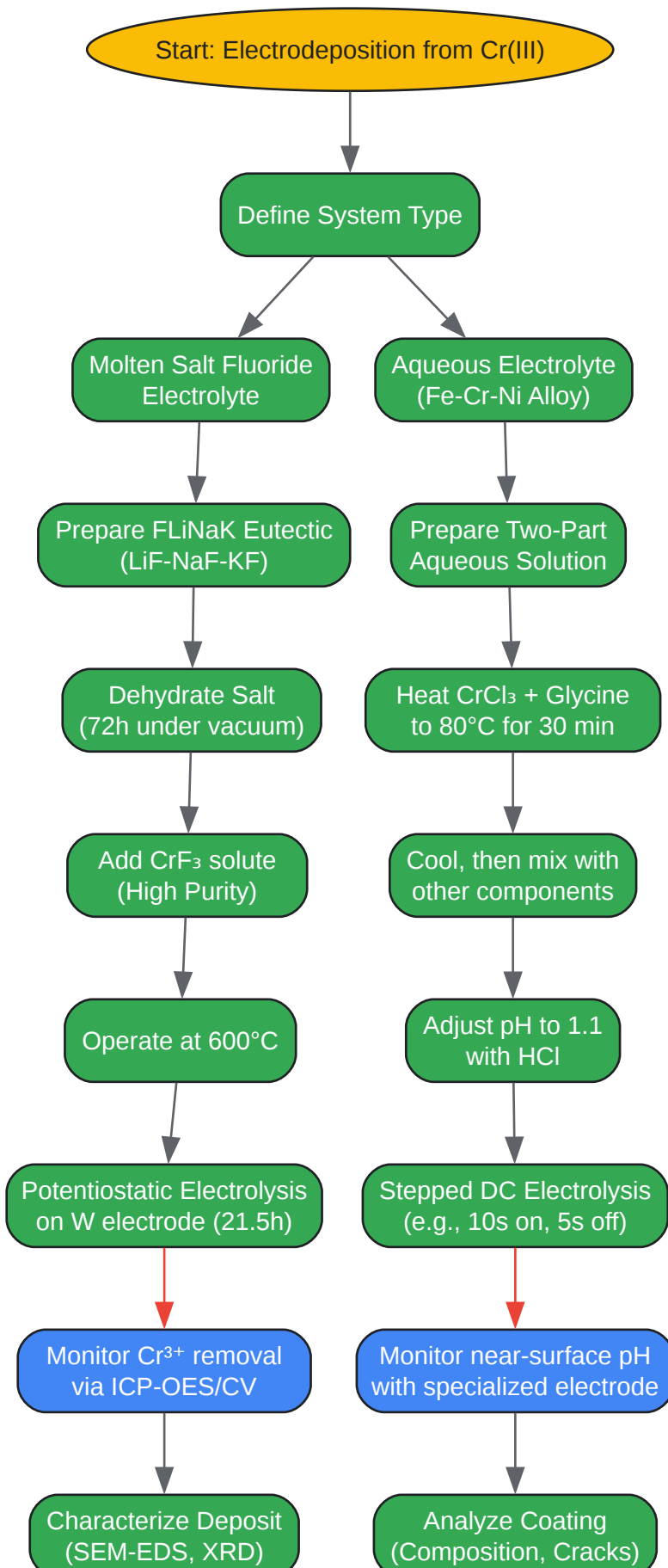
- **Substrate Preparation:** Use highly polished copper substrates. Cleanse in an ultrasonic bath with ethanol, then rinse with deionized water. Coat wet-on-wet directly after pretreatment [2].
- **Current Regime:** To achieve uniform, crack-free coatings, use a **stepped direct current (stepped DC)** regime. This involves a sequence of **10 seconds of direct current followed by a 5-second pause** [2]. This mode helps to periodically interrupt high overvoltage, limiting the pH rise at the cathode and reducing the formation of microcrack-causing chromium hydrides.
- **In-situ pH Monitoring:** The near-surface pH can be monitored during deposition using a specialized setup with a **surface pH electrode** (e.g., InLab Surface Pro-ISM) placed directly over the pH sensor, with the cathode designed as caps with lamellae [2].

Analysis and Characterization (Aqueous System)

- **Coating Composition and Morphology:** The resulting coatings are characterized by a Cr content of **around 25-30%** and can achieve thicknesses of **~20 µm** [2] [2]. They are reported to be uniform and free of microcracks when using the stepped DC method [2].
- **Microcrack Analysis:** The density of microcracks in the coating is highly dependent on the current regime. Stepped DC significantly reduces cracking compared to direct current (DC) or pulsed current (PC) [2].

Workflow for Electrodeposition from Cr(III) Electrolytes

The following diagram illustrates the general decision-making and experimental workflow for this process, integrating the two main approaches.



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Experimental Workflow for Cr(III) Electrodeposition

Critical Experimental Considerations

- **Atmosphere Control:** For molten salt systems, operations are typically conducted under an inert atmosphere (e.g., argon) to prevent oxidation of the salt and the electrodes.
- **Material Compatibility:** All fixtures, crucibles, and electrodes must withstand highly corrosive fluoride melts at high temperatures. Vitreous carbon and tungsten are standard choices [1].
- **Crack Prevention in Aqueous Systems:** The formation of microcracks is a major challenge. The incorporation of chromium hydrides during deposition, which subsequently decompose and cause a 15% volume shrinkage, is a primary cause. Using current regimes with periodic pauses (stepped DC) is crucial to limit the cathode's pH increase and mitigate this issue [2].
- **Complexation in Aqueous Baths:** In aqueous Cr(III) electrolytes, complexing agents like glycine are essential. They help stabilize the ions and prevent hydrolysis and olation reactions near the cathode surface, which can otherwise hinder the deposition process [2].

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References

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